

# Application Notes and Protocols: TNO155 and EGFR Inhibitor Synergistic Treatment Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | TNO155   |           |  |  |  |
| Cat. No.:            | B2543578 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of EGFR-mutant non-small cell lung cancer (NSCLC).[1][2][3] Resistance mechanisms often involve the activation of bypass signaling pathways that reactivate downstream signaling, such as the MAPK pathway, rendering the tumor insensitive to EGFR inhibition alone.[4][5][6] **TNO155**, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), has emerged as a promising therapeutic agent to overcome this resistance.[7][8] SHP2 is a critical downstream signaling node for multiple receptor tyrosine kinases (RTKs), including EGFR, and plays a crucial role in activating the RAS-MAPK pathway.[7][9] By inhibiting SHP2, **TNO155** can block the reactivation of MAPK signaling, thereby restoring sensitivity to EGFR inhibitors.[1][10] Preclinical studies have demonstrated a synergistic antitumor effect when combining **TNO155** with EGFR inhibitors, providing a strong rationale for clinical investigation.[1][10][11][12]

These application notes provide an overview of the preclinical models used to evaluate the synergistic effects of **TNO155** and EGFR inhibitors, along with detailed protocols for key experiments.

# **Signaling Pathway Overview**



The synergistic effect of combining **TNO155** and an EGFR inhibitor stems from their complementary inhibition of the RAS/MAPK signaling cascade. EGFR activation, often driven by mutations in NSCLC, leads to the recruitment of the Grb2-SOS1 complex, which in turn activates RAS. SHP2 is essential for the sustained activation of this pathway. EGFR inhibitors block the initial activation of EGFR; however, resistance can emerge through various mechanisms that reactivate the pathway downstream. **TNO155**, by inhibiting SHP2, prevents this reactivation, leading to a more sustained suppression of ERK signaling and, consequently, reduced tumor cell proliferation and survival.[1][10]



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of TNO155 and EGFR inhibitor synergy.

## **Quantitative Data Summary**

The following tables summarize the in vitro efficacy of **TNO155** in combination with EGFR inhibitors in various NSCLC cell lines.

Table 1: In Vitro Cell Viability (IC50) of **TNO155** and EGFR Inhibitors



| Cell Line                   | EGFR<br>Mutation                         | TNO155<br>IC50 (μΜ) | Erlotinib<br>IC50 (μΜ) | Nazartinib<br>IC50 (μΜ) | Reference |
|-----------------------------|------------------------------------------|---------------------|------------------------|-------------------------|-----------|
| PC-9                        | delE746_A75<br>0                         | 1.56                | 0.00498                | 0.00085                 | [1]       |
| PC-9<br>EGFRT790M/<br>C797S | delE746_A75<br>0, T790M,<br>C797S        | 1.38                | >1                     | >1                      | [1]       |
| HCC827                      | delE746_A75<br>0                         | -                   | -                      | -                       | [1]       |
| HCC827-GR                   | delE746_A75<br>0, acquired<br>resistance | -                   | -                      | -                       | [1]       |

Note: '-' indicates data not provided in the cited source.

# Experimental Protocols In Vitro Cell Proliferation Assay

This protocol is designed to assess the effect of **TNO155** and an EGFR inhibitor, alone and in combination, on the proliferation of cancer cell lines.





Click to download full resolution via product page

Figure 2: Workflow for in vitro cell proliferation and synergy analysis.

## Materials:

- Cancer cell lines (e.g., PC-9, HCC827)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- TNO155 (stock solution in DMSO)



- EGFR inhibitor (e.g., nazartinib, erlotinib; stock solution in DMSO)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

### Protocol:

- Cell Seeding:
  - Trypsinize and count cells.
  - $\circ$  Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100  $\mu L$  of complete medium.
  - Incubate overnight at 37°C in a humidified incubator with 5% CO2.
- Drug Treatment:
  - Prepare serial dilutions of **TNO155** and the EGFR inhibitor in complete medium.
  - For combination studies, prepare a matrix of concentrations.
  - $\circ$  Add 100  $\mu L$  of the drug-containing medium to the appropriate wells. Include vehicle control (DMSO) wells.
- Incubation:
  - Incubate the plate for 6 days at 37°C and 5% CO2.[1]
- Cell Viability Assessment:
  - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
  - Add 100 μL of CellTiter-Glo® reagent to each well.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Data Analysis:
  - Normalize the luminescence readings to the vehicle-treated control wells.
  - Plot dose-response curves and calculate IC50 values for each drug.
  - For combination treatments, calculate synergy scores using a suitable model such as the Bliss independence or Loewe additivity model.[13][14]

## **Western Blotting for Signaling Pathway Analysis**

This protocol is used to assess the phosphorylation status of key proteins in the EGFR-MAPK signaling pathway, such as ERK, to elucidate the mechanism of synergy.

#### Materials:

- Cancer cell lines
- 6-well cell culture plates
- TNO155 and EGFR inhibitor
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
- HRP-conjugated secondary antibodies



- · Chemiluminescent substrate
- Imaging system

#### Protocol:

- · Cell Treatment and Lysis:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - Treat cells with TNO155, EGFR inhibitor, or the combination for the desired time points (e.g., 2, 24, 48 hours).[11]
  - Wash cells with ice-cold PBS and lyse with lysis buffer.
  - Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
- · Protein Quantification:
  - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Denature protein lysates by boiling with Laemmli buffer.
  - Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane again and add chemiluminescent substrate.
  - Visualize the protein bands using an imaging system.



## In Vivo Xenograft Tumor Model

This protocol describes the establishment of a patient-derived or cell line-derived xenograft model to evaluate the in vivo efficacy of **TNO155** and EGFR inhibitor combination therapy.[15] [16][17]





Click to download full resolution via product page

## **Figure 3:** General workflow for in vivo xenograft studies.

#### Materials:

- Immunodeficient mice (e.g., nude or NOD-SCID)
- Cancer cell line suspension or patient-derived tumor fragments
- Matrigel (optional)
- TNO155 formulated for oral administration
- EGFR inhibitor formulated for administration
- Calipers
- Animal balance

#### Protocol:

- Tumor Implantation:
  - Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10<sup>6</sup> cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[15] For patient-derived xenografts (PDXs), implant small tumor fragments subcutaneously.[17][18]
- Tumor Growth Monitoring:
  - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization and Treatment:
  - When tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, TNO155 alone, EGFR inhibitor alone, combination).



- Administer drugs according to the planned schedule and dosage. TNO155 is typically administered orally.[7]
- Efficacy and Tolerability Assessment:
  - Continue to measure tumor volume and body weight throughout the study.
  - Monitor the animals for any signs of toxicity.
- Endpoint and Analysis:
  - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
  - Analyze the data to determine tumor growth inhibition (TGI) for each treatment group.
  - Assess synergy based on the comparison of the combination group to the single-agent groups.[14]

## Conclusion

The synergistic combination of **TNO155** and EGFR inhibitors represents a promising strategy to overcome acquired resistance in EGFR-mutant NSCLC. The preclinical models and protocols outlined in these application notes provide a framework for researchers to further investigate this and other combination therapies. Rigorous preclinical evaluation is essential for the successful clinical translation of novel cancer therapeutics. As our understanding of resistance mechanisms evolves, so too will the strategies to combat them, with combination therapies at the forefront of these efforts.[19] Clinical trials are currently underway to evaluate the safety and efficacy of **TNO155** in combination with various agents, including EGFR inhibitors.[20][21][22]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EGFR-targeted drugs: lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EGFR tyrosine kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas | European Respiratory Society [publications.ersnet.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. crownbio.com [crownbio.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Applications of patient-derived tumor xenograft models and tumor organoids PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for High-throughput Drug Combination Screening and Synergy Scoring |
   Springer Nature Experiments [experiments.springernature.com]



- 20. TNO155 +/- Nazartinib for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 21. ascopubs.org [ascopubs.org]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: TNO155 and EGFR Inhibitor Synergistic Treatment Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2543578#tno155-and-egfr-inhibitor-synergistic-treatment-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com